5-Phenylthiazole-2-carboxylic acid
Overview
Description
5-Phenylthiazole-2-carboxylic acid is a chemical compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Phenylthiazole-2-carboxylic acid consists of a phenyl group attached to a thiazole ring, which is further connected to a carboxylic acid group . The exact structure can be represented by the SMILES notation: O=C(C1=NC=C(C2=CC=CC=C2)S1)O .Scientific Research Applications
1. As DGAT1 Inhibitor in Obesity Treatment
5-Phenylthiazole-2-carboxylic acid derivatives have been explored for their potential as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. DGAT1 is crucial in triglyceride biosynthesis, and its inhibition could be an effective approach in anti-obesity treatments. Studies have shown that certain 5-phenylthiazole analogs, like compound 33, exhibit significant DGAT1 inhibition and potent oral pharmacokinetics, suggesting their potential as new agents in obesity treatment (Kadam et al., 2013).
2. Inhibiting Carbonic Anhydrase-III
Another significant application is the inhibition of carbonic anhydrase (CA)-III. 5-Phenylthiazole-2-carboxylic acid derivatives, particularly those with a carboxylic acid group at the 4-position, have shown promising results as CA-III inhibitors. These findings indicate their potential role in developing new drugs targeting diseases where CA-III plays a crucial role (Al-Jaidi et al., 2020).
3. In Supramolecular Chemistry
5-Phenylthiazole-2-carboxylic acid derivatives are also instrumental in the field of supramolecular chemistry. Studies have demonstrated their role in binding with carboxylic acid derivatives, leading to the formation of supramolecular architectures stabilized by hydrogen bonds and other non-covalent interactions. This application opens up avenues in materials science and molecular engineering (Jin et al., 2011).
properties
IUPAC Name |
5-phenyl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNZBGFPPOHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676284 | |
Record name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiazole-2-carboxylic acid | |
CAS RN |
937369-77-2 | |
Record name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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